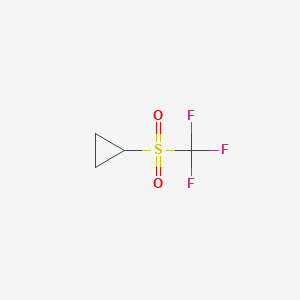![molecular formula C22H28N2O2 B14604149 4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide CAS No. 58754-29-3](/img/structure/B14604149.png)
4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide is a chemical compound known for its role as a class Ic antiarrhythmic agent. It was primarily used for the treatment of severe or life-threatening ventricular arrhythmias. due to its association with increased death rates in patients with asymptomatic heart rhythm abnormalities post-heart attack, it was withdrawn from the market .
準備方法
The synthesis of 4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide involves several steps. One common synthetic route includes the condensation of p-anisaldehyde with acetone and ammonium acetate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one. This intermediate is then further reacted with appropriate reagents to introduce the 1-methylpiperidin-2-yl group and the benzamide moiety . Industrial production methods typically involve similar multi-step synthetic routes, optimized for large-scale production.
化学反応の分析
4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups on the benzamide or piperidine ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide has been extensively studied for its applications in:
Chemistry: Used as a model compound in studying the effects of structural modifications on antiarrhythmic activity.
Biology: Investigated for its interactions with sodium channels in cardiac cells.
Medicine: Explored for its potential therapeutic effects in treating arrhythmias.
Industry: Utilized in the development of new antiarrhythmic drugs and related compounds.
作用機序
The compound exerts its effects by blocking sodium channels in cardiac cells, which inhibits sodium influx through cell membranes. This action affects the polarization-repolarization phase of the action potential, its excitability or refractoriness, impulse conduction, and membrane responsiveness within cardiac fibers .
類似化合物との比較
4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide is unique due to its specific structural features and antiarrhythmic properties. Similar compounds include:
Encainide: Another class Ic antiarrhythmic agent with a similar mechanism of action.
Flecainide: A structurally related compound used for treating arrhythmias.
Propafenone: Shares similar antiarrhythmic properties but differs in its chemical structure and additional beta-blocking effects.
These comparisons highlight the uniqueness of this compound in terms of its specific structural attributes and pharmacological profile.
特性
CAS番号 |
58754-29-3 |
|---|---|
分子式 |
C22H28N2O2 |
分子量 |
352.5 g/mol |
IUPAC名 |
4-methoxy-N-[2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide |
InChI |
InChI=1S/C22H28N2O2/c1-16(21-10-6-7-15-24(21)2)19-8-4-5-9-20(19)23-22(25)17-11-13-18(26-3)14-12-17/h4-5,8-9,11-14,16,21H,6-7,10,15H2,1-3H3,(H,23,25) |
InChIキー |
QTAFLNSVFLTMED-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCCCN1C)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)
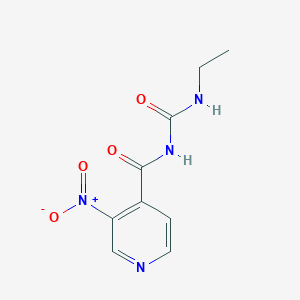
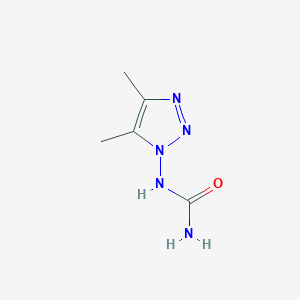

![1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14604086.png)
![4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14604095.png)


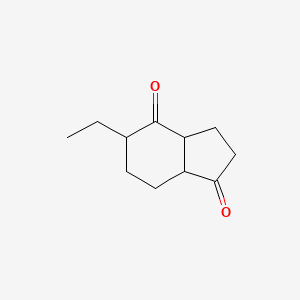
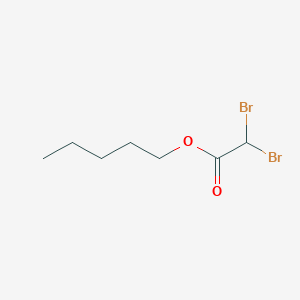
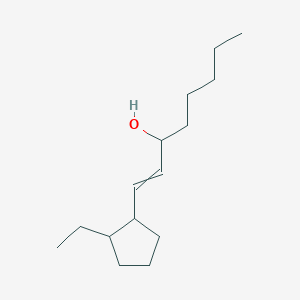
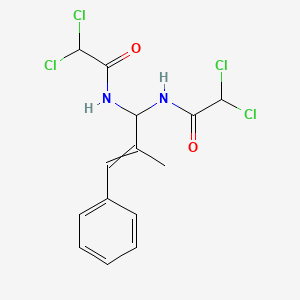
![3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14604133.png)
